![molecular formula C18H16F3N3O2 B2412472 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477859-89-5](/img/structure/B2412472.png)
6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, substituted with methoxy groups at positions 6 and 7, and a trifluoromethylbenzyl group at the nitrogen atom of the quinazoline ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the Trifluoromethylbenzyl Group: The final step involves the nucleophilic substitution reaction where the quinazoline derivative is reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a suitable base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Key Reaction Conditions
Reaction Step | Reagents | Solvent | Temperature | Yield |
---|---|---|---|---|
Activating carboxyl group | Phosphorous oxychloride | Dimethylformamide | 0–30°C | 97% |
Cyclization | POCl₃, substituted ester | DMF | Cold conditions | High |
Amination | Substituted amine | Reaction-inert solvent | 0–100°C | Varies |
Data adapted from analogous quinazolinone syntheses .
Mechanistic Considerations
-
Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) enhances the electrophilicity of the benzyl substituent, potentially accelerating nucleophilic substitution reactions.
-
Steric and Lipophilic Interactions : The CF₃ group increases lipophilicity, which may influence solubility and reaction kinetics in polar solvents.
Biological Activity Correlation
While not directly describing the target compound, studies on related quinazolinamines (e.g., N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine) highlight kinase inhibition via ATP-binding site interactions . The trifluoromethyl group’s electron-withdrawing nature likely stabilizes these interactions, contributing to biological activity .
Structural Analogues for Comparison
Compound | Key Structural Features | Reactivity Differences |
---|---|---|
6,7-dimethoxy-4-quinazolinamine | Lacks trifluoromethylbenzyl group | Reduced lipophilicity, altered binding |
N-[3-(trifluoromethyl)phenyl]quinazolin-4-amine | Direct phenyl linkage (no benzyl) | Different steric profile, varied solubility |
6,7-dimethoxy-2-(isobutylsulfanyl)quinazolin-4-imine | Sulfanyl substituent | Enhanced nucleophilicity at sulfur site |
Aplicaciones Científicas De Investigación
Scientific Research Applications
-
Medicinal Chemistry
- Anticancer Activity : Research indicates that 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine exhibits inhibitory effects on various kinases involved in cancer cell proliferation. The compound has been studied for its potential as a pharmacophore in developing new anticancer drugs.
- Antiviral and Anti-inflammatory Properties : Preliminary studies suggest that the compound may also possess antiviral and anti-inflammatory activities, making it a candidate for further exploration in therapeutic applications .
-
Biological Research
- Kinase Inhibition : The compound's mechanism involves binding to ATP-binding sites of kinases, thereby blocking signal transduction pathways that promote cell survival and proliferation. This property makes it a valuable tool in studying cellular processes related to cancer and other diseases.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. This dual functionality enhances its utility in biological research.
- Material Science
Table 1: Summary of Biological Activities
Case Study: Kinase Inhibition
A study focused on the compound's ability to inhibit specific kinases demonstrated that it could significantly reduce cell viability in certain cancer cell lines. The results indicated that the trifluoromethyl group enhances binding affinity to kinase targets, leading to effective inhibition of their activity.
Case Study: Antimicrobial Activity
Research evaluating the antimicrobial properties of this compound revealed effectiveness against several bacterial strains. The compound was shown to exhibit significant antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
6,7-dimethoxy-4-quinazolinamine: Lacks the trifluoromethylbenzyl group, resulting in different biological activity and chemical properties.
N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine: Lacks the methoxy groups, which may affect its electronic properties and reactivity.
4-quinazolinamine derivatives: Various derivatives with different substituents at the quinazoline ring positions, each exhibiting unique properties and applications.
Uniqueness
6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is unique due to the combination of methoxy and trifluoromethylbenzyl groups, which confer distinct electronic, steric, and lipophilic properties. These features enhance its potential as a versatile compound in drug discovery and material science.
Actividad Biológica
6,7-Dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine is a synthetic compound belonging to the quinazoline family, characterized by the presence of methoxy groups and a trifluoromethylbenzyl substituent. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C18H16F3N3O2
- Molar Mass : 363.33 g/mol
- CAS Number : 477859-89-5
Structural Features
The compound features:
- Quinazoline Core : A bicyclic structure known for various biological activities.
- Methoxy Groups : Located at positions 6 and 7, these groups enhance solubility and modulate electronic properties.
- Trifluoromethylbenzyl Substituent : This moiety increases lipophilicity and may enhance binding affinity to biological targets.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit several kinases involved in cell signaling pathways, which are crucial for cell growth and proliferation. It binds to ATP-binding sites, blocking downstream signaling that promotes cancer cell survival and proliferation.
- Antibacterial Properties : Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections.
- Modulation of Receptor Activity : It may act as an agonist or antagonist at certain receptors, influencing physiological processes such as neurotransmission and immune responses.
In Vitro Studies
A study conducted on various cancer cell lines revealed that the compound effectively inhibited cell proliferation in a dose-dependent manner. The results indicated a significant reduction in cell viability at higher concentrations, highlighting its potential as an anticancer agent.
Antibacterial Activity
Another investigation assessed the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating strong antibacterial properties.
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) have shown that the trifluoromethyl group enhances the binding interactions with target proteins. This is crucial for optimizing the compound's therapeutic efficacy.
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structural Features | Key Differences | Biological Activity |
---|---|---|---|
6,7-Dimethoxy-4-quinazolinamine | Lacks trifluoromethylbenzyl group | Different electronic properties | Limited kinase inhibition |
N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine | Lacks methoxy groups | Affects solubility and binding | Moderate antibacterial activity |
4-Quinazolinamine Derivatives | Various substituents on quinazoline ring | Unique properties based on substituents | Varies widely |
Propiedades
IUPAC Name |
6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-25-15-7-13-14(8-16(15)26-2)23-10-24-17(13)22-9-11-4-3-5-12(6-11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAFYBJLXSSPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)C(F)(F)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.